molecular formula C9H8N2O3 B1424183 7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid CAS No. 1190317-17-9

7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid

Cat. No. B1424183
CAS RN: 1190317-17-9
M. Wt: 192.17 g/mol
InChI Key: FPAVTJNQFCYODW-UHFFFAOYSA-N
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Description

“7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 1190317-17-9 . It has a molecular weight of 192.17 . The IUPAC name for this compound is 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for “7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid” is 1S/C9H8N2O3/c1-14-8-7-5(2-3-10-8)6(4-11-7)9(12)13/h2-4,11H,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The compound’s molecular formula is C9H8N2O3 .

Scientific Research Applications

Fibroblast Growth Factor Receptor Inhibitors

The 1H-pyrrolo[2,3-b]pyridine derivatives, which include “7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid”, have been found to have potent activities against FGFR1, 2, and 3 . These compounds can inhibit cell proliferation and induce apoptosis in breast cancer cells . They also significantly inhibit the migration and invasion of these cells .

Treatment of Hyperglycemia and Related Disorders

Compounds similar to “7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid” have been found to reduce blood glucose levels . This makes them potentially useful in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Cancer Therapeutics

The FGFR signaling pathway is an important and proven target for cancer therapeutics . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . Therefore, compounds like “7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid” that can inhibit this pathway have potential applications in cancer therapy .

Treatment of Renal Cancer

Derivatives of “7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid” have shown modest activity against the UO-31 renal cancer sub-panel cell line . This suggests potential applications in the treatment of renal cancer .

Treatment of Breast Cancer

Some derivatives of “7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid” have been found to be selective against the MCF7 breast cancer cell line . This indicates potential applications in the treatment of breast cancer .

HIV Entry Inhibitors

Although not directly related to “7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid”, similar compounds have been used as reactants for the preparation of indole sulfonamides, which are HIV entry inhibitors . This suggests potential applications in HIV treatment .

Mechanism of Action

While the specific mechanism of action for “7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid” is not available, related compounds such as 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives have been used as potassium-competitive acid blockers (P-CABs) .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-8-7-5(2-3-10-8)6(4-11-7)9(12)13/h2-4,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAVTJNQFCYODW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696679
Record name 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid

CAS RN

1190317-17-9
Record name 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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